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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B15602836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental data for AC-099
hydrochloride, a selective Neuropeptide FF (NPFF) receptor agonist, with alternative

compounds. The objective is to offer a clear and reproducible overview of its performance,

supported by detailed experimental protocols and quantitative data.

Introduction to AC-099 Hydrochloride
AC-099 hydrochloride is a non-peptidic small molecule that acts as a full agonist at the

Neuropeptide FF2 receptor (NPFF2R) and a partial agonist at the Neuropeptide FF1 receptor

(NPFF1R).[1] The NPFF system is implicated in a variety of physiological processes, including

pain modulation, opioid tolerance, and cardiovascular regulation. AC-099 hydrochloride has

demonstrated efficacy in preclinical models of neuropathic pain, making it a compound of

interest for further investigation.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo experimental data for AC-099
hydrochloride and comparable alternative compounds.

Table 1: In Vitro Receptor Binding and Functional Activity
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Compoun
d

Target(s)
Assay
Type

Species Cell Line
EC50 / Ki
(nM)

Referenc
e

AC-099

hydrochlori

de

NPFF2R

(full

agonist),

NPFF1R

(partial

agonist)

R-SAT

Functional

Assay

Human CHO

EC50:

1189

(NPFF2R),

2370

(NPFF1R)

[1]

dNPA

NPFF2R

(selective

agonist)

cAMP

Assay
Mouse Neuro 2A -

RF9

NPFF1R/N

PFF2R

(antagonist

)

Radioligan

d Binding
Human CHO

Ki: 4.7

(hNPFF1R)

, 7.5

(hNPFF2R)

[2]

BIBP3226

NPFF1R/N

PFF2R

(antagonist

), NPY Y1

(antagonist

)

Radioligan

d Binding
Human CHO

Ki: 108 (rat

NPFF), 79

(human

NPFF2)

[3]

Table 2: In Vivo Efficacy in a Rat Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
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Compo
und

Target(s
)

Adminis
tration
Route

Dose
Animal
Model

Primary
Endpoin
t

Result
Referen
ce

AC-099

hydrochl

oride

NPFF2R/

NPFF1R

Agonist

Intraperit

oneal

(i.p.)

30 mg/kg

Sprague-

Dawley

Rat

(SNL)

Paw

Withdraw

al

Threshol

d (von

Frey)

Significa

nt

reversal

of

mechanic

al

allodynia

[1]

Gabapen

tin

(Positive

Control)

α2δ

subunit

of

VGCCs

Intraperit

oneal

(i.p.)

100

mg/kg

Sprague-

Dawley

Rat

(SNL)

Paw

Withdraw

al

Threshol

d (von

Frey)

Attenuati

on of

mechanic

al

allodynia

[4]

RF9

NPFF1R/

NPFF2R

Antagoni

st

Intracere

broventri

cular

(i.c.v.)

10 µg
Wistar

Rat

Paw-

pressure

vocalizati

on test

Blocked

NPFF-

induced

effects

[2]

Note: Direct comparative in vivo data for dNPA and BIBP3226 in the SNL model with paw

withdrawal threshold as the primary endpoint was not readily available in the searched

literature.

Experimental Protocols
In Vitro Functional Assay (R-SAT)
The functional activity of AC-099 hydrochloride at human NPFF1 and NPFF2 receptors was

determined using the Receptor Selection and Amplification Technology (R-SAT) assay as

described by Gaubert G, et al. (2009).[1]

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either the human

NPFF1R or NPFF2R were cultured in appropriate media.
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Assay Principle: The R-SAT assay is a cell-based functional assay that measures receptor

activation by detecting signal transduction through a G-protein-coupled pathway, leading to

cell proliferation which is quantified.

Procedure:

Cells were seeded into microtiter plates.

Increasing concentrations of the test compound (AC-099 hydrochloride) were added to

the wells.

Plates were incubated to allow for receptor activation and subsequent cell proliferation.

Cell proliferation was quantified using a suitable method, such as measuring ATP content

or using a colorimetric assay.

Data Analysis: Dose-response curves were generated, and EC50 values were calculated to

determine the potency of the compound.

In Vivo Spinal Nerve Ligation (SNL) Model in Rats
The efficacy of AC-099 hydrochloride in a model of neuropathic pain was assessed using the

spinal nerve ligation model in Sprague-Dawley rats, as detailed in Gaubert G, et al. (2009).[1]

Animal Model: Male Sprague-Dawley rats were used.

Surgical Procedure:

Under anesthesia, the left L5 and L6 spinal nerves were exposed.

The L5 and L6 spinal nerves were tightly ligated with silk suture.

The incision was closed, and the animals were allowed to recover.

Behavioral Testing (Mechanical Allodynia):

Mechanical allodynia was assessed by measuring the paw withdrawal threshold using von

Frey filaments.
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Rats were placed in individual chambers on an elevated mesh floor.

Von Frey filaments of increasing stiffness were applied to the plantar surface of the

ipsilateral hind paw.

The 50% paw withdrawal threshold was determined using the up-down method.

Drug Administration:

AC-099 hydrochloride (30 mg/kg) or vehicle was administered via intraperitoneal

injection.

Data Analysis: The paw withdrawal thresholds before and after drug administration were

compared to determine the anti-allodynic effect of the compound.

Signaling Pathways and Experimental Workflows
NPFF Receptor Signaling Pathway
Neuropeptide FF receptors (NPFF1R and NPFF2R) are G-protein coupled receptors (GPCRs).

Their activation by agonists like AC-099 hydrochloride primarily leads to the inhibition of

adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cyclic AMP

(cAMP) levels. However, under certain conditions, NPFF receptors can also couple to other G-

proteins, such as Gαs (stimulating adenylyl cyclase) or Gαq (activating the phospholipase C

pathway).
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NPFF Receptor Signaling Pathway

Experimental Workflow for In Vivo Pain Model
The following diagram illustrates the logical flow of the in vivo experiments conducted to

evaluate the efficacy of AC-099 hydrochloride in the spinal nerve ligation model of

neuropathic pain.
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In Vivo Neuropathic Pain Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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